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molecular formula C15H20N2O4 B8279096 ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate

Cat. No. B8279096
M. Wt: 292.33 g/mol
InChI Key: PRANETLWEMLBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051446

Procedure details

This compound was prepared in accordance with Example 1 using 15.36 g of the hydrochloride of ethyl 3-aminopropanoate, 8.7 g of 3-(2,3-epoxypropoxy)benzonitrile, and 4.0 g of NaOH. The crude oil was dissolved in 200 ml of ethyl acetate, washed twice with water, and extracted with 2-n HCl. The pH of the water phase was adjusted to 9.5 and the solution extracted with ethyl acetate. The ethyl acetate phase was dried with MgSO4, filtered and evaporated. Ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized. Yield 2 g. Melting point 95° C. (base). The structure was determined using NMR.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[O:10]1[CH2:22][CH:11]1[CH2:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[C:17]#[N:18].[OH-].[Na+]>C(OCC)(=O)C>[C:17]([C:16]1[CH:15]=[C:14]([CH:21]=[CH:20][CH:19]=1)[O:13][CH2:12][CH:11]([OH:10])[CH2:22][NH:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:18] |f:3.4|

Inputs

Step One
Name
Quantity
15.36 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)OCC
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C(COC=2C=C(C#N)C=CC2)C1
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2-n HCl
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Ethyl N-[3-(3-cyanophenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(OCC(CNCCC(=O)OCC)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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